![molecular formula C26H25N5O2S B2598137 4-(4-Phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine CAS No. 303147-57-1](/img/structure/B2598137.png)
4-(4-Phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with phenylpiperazine, phenylsulfonylmethyl, and pyridinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Substitution reactions: Introduction of the phenylpiperazine and pyridinyl groups can be accomplished through nucleophilic substitution reactions.
Sulfonylation: The phenylsulfonylmethyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylsulfonylmethyl group.
Reduction: Reduction reactions could target the pyrimidine or pyridinyl rings.
Substitution: The phenylpiperazine and pyridinyl groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Pharmacology: Investigation of its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Biochemistry: Study of its interactions with biological macromolecules.
Industry
Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Industry: Potential development into a drug candidate.
Wirkmechanismus
The mechanism of action of 4-(4-Phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine would depend on its specific biological targets. It might interact with receptors, enzymes, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Phenylpiperazino)-6-methyl-2-(2-pyridinyl)pyrimidine: Lacks the phenylsulfonyl group.
4-(4-Phenylpiperazino)-6-[(methylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine: Contains a methylsulfonyl group instead of phenylsulfonyl.
Uniqueness
The presence of the phenylsulfonylmethyl group in 4-(4-Phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine may confer unique properties, such as increased lipophilicity or specific binding interactions, distinguishing it from similar compounds.
Eigenschaften
IUPAC Name |
4-(benzenesulfonylmethyl)-6-(4-phenylpiperazin-1-yl)-2-pyridin-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2S/c32-34(33,23-11-5-2-6-12-23)20-21-19-25(29-26(28-21)24-13-7-8-14-27-24)31-17-15-30(16-18-31)22-9-3-1-4-10-22/h1-14,19H,15-18,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJHTYDTXLEHNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=NC(=C3)CS(=O)(=O)C4=CC=CC=C4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
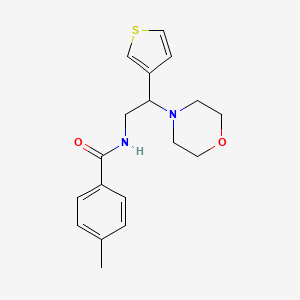
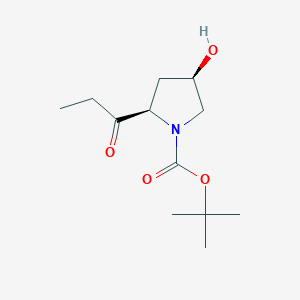
![1-methyl-3-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B2598059.png)
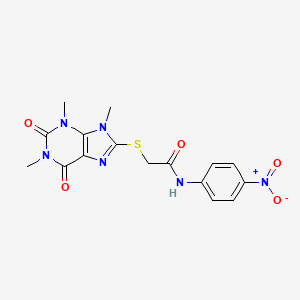
![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B2598064.png)
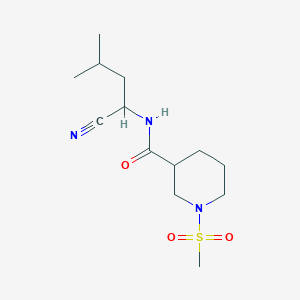
![1-(4-methylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2598067.png)
![N-[1-[1-(Hydroxymethyl)cyclobutyl]-2-methylpropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2598069.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2598070.png)
![4-Methyl-2-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2598071.png)
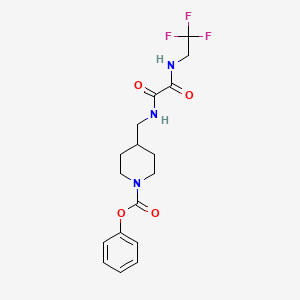
![N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
![1-(3,4-dimethylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2598076.png)
![4-Chlorophenyl 4-{[(4-methylphenyl)sulfanyl]methyl}-2-nitrophenyl sulfide](/img/structure/B2598077.png)
